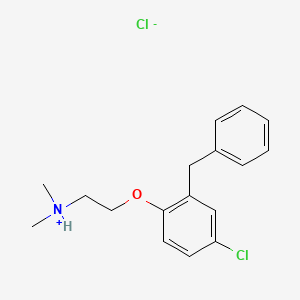

2-(2-benzyl-4-chlorophenoxy)ethyl-dimethylazanium;chloride

Description

2-(2-Benzyl-4-chlorophenoxy)ethyl-dimethylazanium; chloride is a quaternary ammonium salt characterized by a benzyl-substituted chlorophenoxy group linked to a dimethylazanium moiety via an ethyl chain. The benzyl and chloro substituents likely enhance lipophilicity and metabolic stability, while the quaternary ammonium group may improve solubility in polar solvents .

Properties

CAS No. |

60634-52-8 |

|---|---|

Molecular Formula |

C17H21Cl2NO |

Molecular Weight |

326.3 g/mol |

IUPAC Name |

2-(2-benzyl-4-chlorophenoxy)ethyl-dimethylazanium;chloride |

InChI |

InChI=1S/C17H20ClNO.ClH/c1-19(2)10-11-20-17-9-8-16(18)13-15(17)12-14-6-4-3-5-7-14;/h3-9,13H,10-12H2,1-2H3;1H |

InChI Key |

CJEWMAIMUOBKRZ-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](C)CCOC1=C(C=C(C=C1)Cl)CC2=CC=CC=C2.[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the quaternization of a tertiary amine precursor with an appropriate halide-substituted phenoxyethyl intermediate. The key steps include:

Step 1: Preparation of 2-(2-benzyl-4-chlorophenoxy)ethyl halide

This intermediate is synthesized by nucleophilic substitution reactions involving 2-benzyl-4-chlorophenol and a suitable ethylene halide (e.g., 2-chloroethyl chloride or bromide). The phenolic oxygen attacks the ethylene halide, forming the ether linkage.Step 2: Quaternization of dimethylamine

The 2-(2-benzyl-4-chlorophenoxy)ethyl halide is then reacted with dimethylamine or its derivatives under controlled conditions to form the quaternary ammonium salt. This reaction typically proceeds via nucleophilic substitution, where the tertiary amine nitrogen attacks the alkyl halide carbon, resulting in the quaternary ammonium chloride salt.

Detailed Reaction Conditions

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| 1 | 2-benzyl-4-chlorophenol + 2-chloroethyl chloride | Base (e.g., K2CO3), solvent (acetone or DMF), reflux 4-6 h | Phenol deprotonated to phenolate for nucleophilic substitution |

| 2 | 2-(2-benzyl-4-chlorophenoxy)ethyl chloride + dimethylamine | Solvent (ethanol or acetonitrile), 50-80ºC, 12-24 h | Excess dimethylamine used to drive quaternization |

The reaction yields the quaternary ammonium chloride salt, which can be purified by recrystallization or solvent extraction.

Alternative Synthetic Routes

Direct quaternization using dimethylaminoethyl chloride: In some protocols, 2-(2-benzyl-4-chlorophenoxy)ethanol is first converted to the corresponding tosylate or mesylate, which then undergoes quaternization with dimethylamine hydrochloride.

Polymer-supported synthesis: For industrial scale, immobilized amine resins can be used to facilitate quaternization, increasing yield and simplifying purification.

Purification and Characterization

Purification: Typically involves crystallization from alcohol-water mixtures or chromatographic techniques to remove unreacted starting materials and by-products.

Characterization: Confirmed by NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis. The quaternary ammonium nature is confirmed by IR spectroscopy showing characteristic C-N+ stretching and chloride counterion presence.

Comparative Data Table of Preparation Parameters

Research Findings on Preparation Optimization

Effect of solvent polarity: Studies show that polar aprotic solvents like dimethylformamide (DMF) significantly enhance the nucleophilic substitution efficiency in Step 1, leading to higher yields of the ether intermediate.

Base selection: Potassium carbonate is preferred due to its mild basicity, minimizing side reactions such as elimination or hydrolysis.

Temperature control: Maintaining moderate temperatures during quaternization prevents thermal degradation of the quaternary ammonium salt, preserving antimicrobial activity.

Reaction monitoring: TLC and HPLC methods are used to monitor reaction progress, ensuring endpoint accuracy and minimizing overreaction or by-product formation.

Chemical Reactions Analysis

Types of Reactions

2-(2-benzyl-4-chlorophenoxy)ethyl-dimethylazanium;chloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution may result in the formation of a new compound with different functional groups .

Scientific Research Applications

Medical Applications

Benzethonium chloride has been extensively used in the medical field due to its antiseptic and disinfectant properties. It is commonly found in:

- Topical antiseptics : Used for skin disinfection before surgical procedures.

- Mouthwashes : Acts as an antimicrobial agent to reduce oral bacteria.

- Pharmaceutical formulations : Incorporated in various medicaments for its antimicrobial properties .

Case Study: Toxicity and Management

A case report highlighted the severe effects of benzalkonium chloride ingestion, leading to significant gastrointestinal injury and respiratory distress. The patient required mechanical ventilation due to chemical pneumonitis after consuming a dilute solution of benzalkonium chloride. This underscores the importance of understanding the toxicological profile of benzethonium chloride in clinical settings .

Agricultural Applications

In agriculture, benzethonium chloride is utilized as a disinfectant for equipment and surfaces to prevent microbial contamination. Its effectiveness against a broad spectrum of pathogens makes it valuable in:

- Livestock sanitation : Used to disinfect animal housing and equipment.

- Crop protection : Employed in formulations to reduce microbial load on crops .

Industrial Applications

Benzethonium chloride serves various roles in industrial applications, including:

- Surface disinfectants : Used in food processing and pharmaceutical industries to ensure hygiene.

- Cleaning agents : Incorporated into household cleaners for its antibacterial properties .

Toxicological Profile

Understanding the toxicity associated with benzethonium chloride is crucial for its safe application. The compound has been classified with several hazard categories:

| Hazard Type | Classification |

|---|---|

| Acute Toxicity | Category 3 (80.1%) |

| Skin Corrosion | Category 1 (94.9%) |

| Eye Damage | Category 1 (45.2%) |

| Aquatic Toxicity | Acute 1 (94.1%), Chronic 1 (83.2%) |

Symptoms of exposure include skin irritation, respiratory distress, and gastrointestinal damage, highlighting the need for careful handling .

Environmental Impact

The ecological effects of benzethonium chloride have been studied, particularly regarding its impact on non-target organisms such as honeybees. Research indicates that exposure can disrupt gut microbiota and calcium signaling pathways in these insects, raising concerns about its environmental safety .

Mechanism of Action

The mechanism of action of 2-(2-benzyl-4-chlorophenoxy)ethyl-dimethylazanium;chloride involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares a core structure with several analogs, differing primarily in substituents and side chains. Key comparisons include:

Table 1: Structural Comparison

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(2-benzyl-4-chlorophenoxy)ethyl-dimethylazanium chloride to improve yield and purity?

- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst selection (e.g., glacial acetic acid for acid-catalyzed reactions). For example, highlights the use of reflux with acetic acid in ethanol for similar amine derivatives. Purity can be enhanced via recrystallization (e.g., using ethanol/water mixtures) or chromatography. Monitoring reaction progress via TLC or HPLC is critical .

Q. What analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl, chloro, and dimethylazanium groups) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular mass and fragmentation patterns.

- Ion Chromatography : To quantify chloride counterion content.

- HPLC-PDA : For purity assessment (>95% recommended for biological assays) .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature, pH)?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store at 4°C, 25°C, and 40°C for 1–4 weeks; analyze degradation via HPLC .

- Photostability : Expose to UV/visible light (ICH Q1B guidelines) and monitor by UV-Vis spectroscopy.

- pH Stability : Test in buffered solutions (pH 3–9); chloride counterions may hydrolyze under extreme conditions .

Q. What are the recommended protocols for screening its biological activity in vitro?

- Methodological Answer :

- Dose-Response Assays : Use 1–100 µM concentrations in cell lines (e.g., cancer, neuronal).

- Target Identification : Combine with molecular docking (e.g., AutoDock Vina) and surface plasmon resonance (SPR) for binding affinity studies.

- Safety Profiling : Assess cytotoxicity (MTT assay) and membrane permeability (Caco-2 model) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s regioselectivity in substitution reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate Fukui indices and local softness parameters, identifying electrophilic/nucleophilic sites. ’s ICReDD framework integrates quantum calculations with experimental validation to optimize reaction pathways . Example workflow:

- Step 1 : Optimize geometry at B3LYP/6-31G(d) level.

- Step 2 : Calculate electrostatic potential maps.

- Step 3 : Validate predictions via kinetic studies (e.g., monitoring substituent effects on reaction rates) .

Q. What strategies resolve contradictory data in its mechanism of action across biological assays?

- Methodological Answer :

- Orthogonal Assays : Compare results from SPR, isothermal titration calorimetry (ITC), and fluorescence polarization.

- Proteomic Profiling : Use SILAC or TMT labeling to identify off-target interactions.

- Theoretical Reconciliation : Apply systems biology models (e.g., Boolean networks) to integrate conflicting data .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

- Methodological Answer :

- Chiral Catalysts : Use Ru-BINAP or Jacobsen’s Mn-salen complexes for asymmetric induction.

- Chiral Stationary Phases (CSPs) : Separate enantiomers via HPLC with amylose- or cellulose-based columns.

- Circular Dichroism (CD) : Confirm enantiomeric excess (>90% ee) .

Q. What role do substituent electronic effects (e.g., chloro, benzyl) play in its reactivity with nucleophiles?

- Methodological Answer :

- Hammett Analysis : Correlate σ values of substituents with reaction rates (e.g., SN2 displacement).

- Kinetic Isotope Effects (KIE) : Differentiate between stepwise and concerted mechanisms.

- Case Study : The electron-withdrawing chloro group at the 4-position increases electrophilicity of adjacent carbons, favoring nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.